Macrozamin

Description

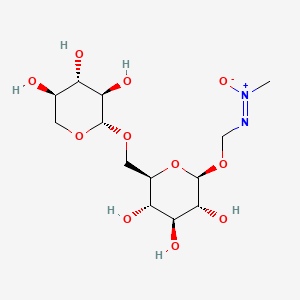

Macrozamin is a toxic azoxyglycoside first isolated from Australian cycads of the genus Macrozamia (e.g., M. spiralis and M. riedlei) . Its structure (CAS: 6327-93-1) consists of a methylazoxymethanol (MAM) aglycone linked to a primeverose moiety (β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside) , with a distinctive azoxy group (–N=N(O)–) that was unprecedented in natural products until its discovery in the mid-20th century . This compound is responsible for livestock poisoning in Australia due to its metabolic conversion into MAM, a potent carcinogen, mutagen, and neurotoxin . It is also implicated in traditional detoxification practices, where methods like leaching and roasting reduce its toxicity .

Properties

Molecular Formula |

C13H24N2O11 |

|---|---|

Molecular Weight |

384.34 g/mol |

IUPAC Name |

(Z)-methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethylimino]azanium |

InChI |

InChI=1S/C13H24N2O11/c1-15(22)14-4-25-13-11(21)9(19)8(18)6(26-13)3-24-12-10(20)7(17)5(16)2-23-12/h5-13,16-21H,2-4H2,1H3/b15-14-/t5-,6-,7+,8-,9+,10-,11-,12+,13-/m1/s1 |

InChI Key |

DQCANINXHQSIAW-PIPPMKSRSA-N |

Isomeric SMILES |

C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/[O-] |

Canonical SMILES |

C[N+](=NCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)[O-] |

Synonyms |

macrozamin methylazoxymethanol-beta-primeveroside |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of macrozamin involves the isolation of the compound from cycad plants. The process typically includes the extraction of plant tissues followed by purification steps to isolate the crystalline compound

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. traditional methods of processing cycad seeds, such as soaking and anaerobic fermentation, have been used by indigenous populations to detoxify the seeds and make them safe for consumption .

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

Macrozamin (C₁₄H₂₆N₂O₇) hydrolyzes in acidic environments to yield methylazoxymethanol (MAM), a genotoxic metabolite. This reaction is critical for its activation in biological systems.

Key Findings:

-

Kinetics :

Hydrolysis with 4M H₂SO₄ follows pseudo-first-order kinetics. The activation energy (Eₐ) for this compound hydrolysis is ~25.6 kJ/mol , higher than cycasin (Eₐ = ~18.4 kJ/mol) due to its additional glycosidic bond .

| Compound | Activation Energy (Eₐ, kJ/mol) | Rate Constant (k, s⁻¹) | Glycosidic Bonds |

|---|---|---|---|

| This compound | 25.6 | 0.0023 | 2 |

| Cycasin | 18.4 | 0.0056 | 1 |

| Methylazoxymethanol | 12.1 | 0.0129 | 0 |

-

Mechanism :

Acid-catalyzed cleavage of the β-D-glucopyranosyloxy linkage releases MAM, which decomposes further into formaldehyde and methyl diazonium ions (CH₃N₂⁺) .

Metabolic Activation and DNA Alkylation

In vivo, this compound is deglucosylated by β-glucosidases in the gut or liver to form MAM, which generates methylating agents:

Reaction Pathway:

-

Deglucosylation :

this compound → MAM + Glucose -

MAM Decomposition :

MAM → CH₃N₂⁺ (methyl diazonium) + HCHO (formaldehyde) -

DNA Alkylation :

CH₃N₂⁺ methylates DNA at guanine residues (O⁶-, N7-, and C8 positions), causing genotoxic effects .

Experimental Evidence:

-

DNA Lesions :

MAM-induced O⁶-methylguanine (O⁶-mG) lesions are repaired inefficiently in neurons, leading to persistent DNA damage . -

Neurodevelopmental Impact :

Prenatal MAM exposure in rats disrupts neuronal migration, modeling human brain maldevelopment .

Derivatization for Analytical Studies

This compound’s structure complicates direct analysis, necessitating derivatization:

Methods:

-

Acetylation :

Hexa-acetate derivatives are synthesized to enhance volatility for gas-liquid chromatography (GLC) .

Reaction: this compound + Acetic Anhydride → Hexa-acetyl-macrozamin

| Derivative | Conditions | Yield (%) |

|---|---|---|

| Hexa-acetyl | Ac₂O, Pyridine, 24h, RT | 78 |

Quantitative Analysis Techniques

Multiple methods quantify this compound in cycad tissues:

Comparative Performance:

| Method | Sensitivity (ppm) | Precision (% RSD) | Applicability |

|---|---|---|---|

| HPLC-UV | 0.5 | 2.1 | Seed kernels |

| GLC-MS | 0.2 | 1.8 | Processed flour |

| Chromotropic Acid | 1.0 | 3.5 | Field samples |

-

HPLC-UV : Preferred for high-resolution separation of azoxyglycosides .

-

Chromotropic Acid Assay : Detects formaldehyde released during hydrolysis but lacks specificity .

Stability and Environmental Degradation

This compound’s stability varies with pH and temperature:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Macrozamin is known for its neurotoxic properties, particularly in relation to neurodegenerative diseases. Its metabolism leads to the formation of methylazoxymethanol (MAM), a compound that exhibits significant toxicity and carcinogenic effects. The mechanism of action involves the inhibition of protein synthesis and DNA damage in vulnerable neurons, ultimately leading to apoptosis. This neurotoxic effect is particularly pronounced when this compound is ingested or inhaled, as it can affect brain tissue over time .

Scientific Research Applications

-

Neurotoxicity Studies

- This compound has been implicated in studies examining its role in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease Complex (PDC). Research indicates that exposure to this compound can lead to neuronal damage and is associated with neurodevelopmental disorders .

- Case Study : In animal models, MAM exposure induced significant changes in brain structure and function, mirroring symptoms observed in human neurodegenerative conditions. These studies have provided insights into the mechanisms underlying drug resistance in epilepsy and potential therapeutic targets .

- Quality Control in Traditional Chinese Medicine (TCM)

| Compound | Role in TCM | Quality Evaluation Method |

|---|---|---|

| This compound | Marker for alkaloid content | High-Performance Liquid Chromatography (HPLC) |

| Oxymatrine | Active therapeutic component | HPLC profiling |

| Sophoridine | Quality control indicator | HPLC profiling |

- Biological Research

- The compound has been studied for its effects on gene expression and cellular pathways using transcriptome analysis. This research aims to understand how this compound interacts with other compounds in TCM formulations, enhancing or diminishing their therapeutic effects .

- Case Study : Transcriptomic profiling of cells treated with this compound revealed alterations in pathways related to cell cycle regulation and apoptosis, providing a molecular basis for its observed effects in various biological systems .

Environmental Impact and Ecological Role

This compound serves an ecological function as an antiherbivore defense mechanism in cycads. Its presence deters herbivores from consuming these plants, thereby contributing to their survival and ecological balance .

Mechanism of Action

Macrozamin exerts its effects through several mechanisms:

Carcinogenicity: It induces genetic alterations in various test systems, leading to carcinogenic effects.

Neurotoxicity: It affects the nervous system, causing neurotoxic effects.

Mutagenicity and Teratogenicity: It causes mutations and developmental abnormalities in exposed organisms.

The molecular targets and pathways involved in these effects include interactions with DNA and cellular enzymes, leading to disruptions in normal cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azoxy Compounds

Key Differences

Structural Complexity :

- This compound and cycasin are glycosides, but this compound’s primeverose (xylose-glucose) contrasts with cycasin’s single glucose .

- Valanimycin and elaiomycin lack sugar moieties, emphasizing their roles as antibiotics rather than plant toxins .

Enzymatic Hydrolysis :

- Cycad species exhibit varying β-glycosidase activities. For example, Macrozamia miquelii hydrolyzes this compound efficiently but shows minimal activity toward cycasin, influencing species-specific toxicity .

Ecological and Pharmacological Roles: this compound and cycasin serve as antiherbivore defenses in cycads .

Research Advancements

Biological Activity

Macrozamin, a toxic methylazoxymethanol glycoside found in cycad species such as Macrozamia and Encephalartos, has garnered attention due to its biological activity and potential implications for human health and ecology. This article explores the chemical properties, biological effects, and relevant research findings associated with this compound, emphasizing its toxicological profile and mechanisms of action.

This compound is a glycoside that undergoes hydrolysis to yield methylazoxymethanol (MAM), a compound known for its mutagenic and carcinogenic properties. The hydrolysis of this compound occurs primarily in acidic environments, such as the stomach, leading to the release of formaldehyde and other reactive species that can interact with cellular macromolecules, including DNA.

Toxicity and Carcinogenicity

Research indicates that this compound exhibits significant toxicity in various animal models. The compound has been linked to several adverse health effects, including:

- Teratogenic Effects : In rodent models, administration of MAM during critical periods of brain development leads to neuroanatomical changes reminiscent of schizophrenia, including alterations in neuronal density and cortical volume reductions .

- Mutagenicity : MAM is known to form highly reactive alkylating agents that can methylate nucleic acids, leading to mutations . Studies have shown that MAM can induce tumors in rodent models when administered over extended periods .

- Hepatotoxicity : Cycasin, the aglycone of this compound, has been shown to cause liver damage in various species, including primates .

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- DNA Methylation : MAM's ability to methylate DNA contributes to its mutagenic properties. Research has demonstrated that exposure leads to changes in gene expression related to DNA repair mechanisms .

- Neurodevelopmental Impact : In studies involving pregnant rats, MAM exposure resulted in behavioral changes in offspring that align with neurodevelopmental disorders. Specifically, alterations were observed in brain regions associated with cognition and behavior .

Case Studies

- Neuroanatomical Changes in Rodents : A study involving pregnant rats treated with MAM on gestational day 17 revealed significant neuroanatomical changes in their offspring. These included increased neuronal density without loss of neurons and altered expression of genes involved in neuronal development .

- Hepatic Lesions in Ruminants : Ruminants fed diets containing cycasin exhibited hepatic lesions consistent with this compound toxicity. This highlights the ecological impact of this compound-containing plants on herbivores .

Data Table: Summary of Biological Effects

Q & A

Q. What are the validated methods for quantifying Macrozamin in cycad tissues, and what are their limitations?

this compound is typically quantified using Gas Liquid Chromatography (GLC) or High-Performance Liquid Chromatography (HPLC). However, chromotropic acid assays and early HPLC protocols may overestimate concentrations due to cross-reactivity with related compounds like cycasin . GLC methods, as employed by de Luca et al. (1980), provide higher specificity by isolating MAM glycosides through derivatization steps. Researchers should validate methods using certified reference materials and report recovery rates to ensure accuracy .

Q. How does this compound distribution vary across cycad plant parts?

this compound concentrations are highest in seed sarcotesta (red fleshy outer layer) compared to kernels or leaves. For example, in Macrozamia riedlei, sarcotesta contains up to 0.5% fresh weight this compound, while kernels have trace amounts . A comparative table from cycad studies is shown below:

| Cycad Species | Plant Part | This compound (% Fresh Weight) |

|---|---|---|

| M. riedlei | Sarcotesta | 0.5 |

| Cycas circinalis | Leaves | 0.02 |

These variations necessitate tissue-specific sampling protocols in phytochemical analyses .

Q. What experimental models are used to study this compound toxicity?

Parenteral administration (e.g., intravenous) in rodents shows no acute toxicity, whereas oral ingestion induces hepatotoxicity due to gut microbiota-mediated conversion to methylazoxymethanol (MAM). Researchers use germ-free rodent models to isolate microbial contributions to toxicity . Dose-response studies should control for animal diet and microbiota composition to reduce variability .

Advanced Research Questions

Q. How can contradictory results in this compound quantification across studies be resolved?

Discrepancies often arise from methodological differences. For example, Osborne & Nair (1993) demonstrated that chromotropic acid assays overestimate MAM glycosides by 15–20% compared to GLC . To resolve contradictions:

- Cross-validate results using orthogonal techniques (e.g., GLC + NMR).

- Report detailed extraction protocols (e.g., solvent polarity, hydrolysis steps).

- Use standardized reference materials from accredited repositories .

Q. What are the critical considerations for designing in vivo studies on this compound’s metabolic activation?

Key factors include:

- Dose timing : MAM’s short half-life (~4 hours) requires precise dosing schedules.

- Tissue sampling : Liver and intestinal tissues should be collected at multiple timepoints to track metabolite formation.

- Microbiome modulation : Probiotic/prebiotic interventions can clarify microbial β-glucosidase roles in toxicity .

- Ethical approval : Ensure compliance with animal welfare guidelines for carcinogenicity studies .

Q. How can researchers address gaps in understanding this compound’s ecological role in cycad defense mechanisms?

Hypothesize and test ecological roles using:

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?

Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. For skewed datasets, apply Box-Cox transformations. Pair statistical analysis with mechanistic models (e.g., physiologically based pharmacokinetic modeling) to differentiate hepatic vs. enteric toxicity pathways .

Methodological Challenges and Solutions

Q. How can reproducibility issues in this compound extraction be mitigated?

Reproducibility requires:

- Standardized drying : Freeze-drying tissues to prevent glycoside degradation.

- Solvent optimization : Use 70% ethanol for polar glycosides; avoid aqueous buffers that promote enzymatic hydrolysis.

- Blind testing : Include negative controls (e.g., MAM-free tissues) to detect cross-contamination .

Q. What strategies resolve conflicting interpretations of this compound’s carcinogenic potential?

- Epigenetic profiling : Assess DNA methylation patterns in exposed models to distinguish genotoxic vs. epigenetic effects.

- Longitudinal studies : Track tumor incidence over 24 months in chronic exposure models.

- Comparative toxicology : Contrast this compound with cycasin using in vitro mutagenicity assays (e.g., Ames test) .

Q. How should researchers prioritize gaps in this compound’s pharmacological applications?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.